molecular formula C15H17N3O B2685951 2-[(5,6-dimethylpyrimidin-4-yl)oxy]-2,3-dihydro-1H-inden-1-amine CAS No. 2194844-26-1

2-[(5,6-dimethylpyrimidin-4-yl)oxy]-2,3-dihydro-1H-inden-1-amine

Cat. No.: B2685951
CAS No.: 2194844-26-1
M. Wt: 255.321
InChI Key: DMFDWVXYCWJVTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5,6-Dimethylpyrimidin-4-yl)oxy]-2,3-dihydro-1H-inden-1-amine (CAS Number: 2194844-26-1) is a high-purity synthetic compound of interest in medicinal chemistry and drug discovery research. With a molecular formula of C15H17N3O and a molecular weight of 255.31 g/mol, this amine-substituted indane derivative features a dimethylpyrimidine ether moiety . The indane scaffold is a privileged structure in pharmaceutical development, and its combination with a pyrimidine ring system makes it a valuable building block for constructing more complex molecules . This compound is offered for research purposes, such as in the exploration of structure-activity relationships, the development of novel enzyme inhibitors, and as a precursor in synthetic chemistry programs . The presence of both hydrogen bond donor and acceptor groups, along with its aromatic ring systems, suggests potential for diverse molecular interactions. Researchers can utilize this compound in high-throughput screening assays, as a standard in analytical method development, or as a key intermediate in the synthesis of targeted bioactive molecules. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

2-(5,6-dimethylpyrimidin-4-yl)oxy-2,3-dihydro-1H-inden-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c1-9-10(2)17-8-18-15(9)19-13-7-11-5-3-4-6-12(11)14(13)16/h3-6,8,13-14H,7,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMFDWVXYCWJVTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1OC2CC3=CC=CC=C3C2N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5,6-dimethylpyrimidin-4-yl)oxy]-2,3-dihydro-1H-inden-1-amine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as acetylacetone and guanidine, followed by methylation to introduce the dimethyl groups at the 5 and 6 positions.

    Indene Synthesis: The indene moiety can be prepared via cyclization reactions starting from suitable aromatic precursors.

    Coupling Reaction: The final step involves coupling the pyrimidine and indene moieties through an ether linkage. This can be achieved using a nucleophilic substitution reaction where the hydroxyl group of the indene reacts with a halogenated pyrimidine derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indene moiety, leading to the formation of indanone derivatives.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Indanone derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

This compound is characterized by a unique molecular structure that includes a pyrimidine moiety linked to an indene framework. Its molecular formula is C13H15N3OC_{13}H_{15}N_{3}O, and it possesses a molecular weight of approximately 229.28 g/mol. The presence of the dimethylpyrimidine group suggests potential interactions with biological targets, particularly in the context of drug development.

Antiviral Activity

Recent studies have indicated that compounds containing pyrimidine derivatives can exhibit antiviral properties. For instance, research has shown that certain pyrimidine-based compounds demonstrate activity against various viruses, including HIV and influenza. The structural similarity of 2-[(5,6-dimethylpyrimidin-4-yl)oxy]-2,3-dihydro-1H-inden-1-amine to these active compounds suggests it may possess similar antiviral effects.

A study published in MDPI highlighted the efficacy of N-Heterocycles as promising antiviral agents, indicating that modifications in the pyrimidine structure can enhance antiviral activity against resistant strains of viruses .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. A study on related dimethylpyrimidine derivatives revealed significant antibacterial effects against various pathogens. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function .

Antioxidant Activity

Research has shown that compounds featuring pyrimidine rings possess antioxidant capabilities. The antioxidant activity is often assessed through methods such as DPPH radical scavenging assays, which measure the ability to neutralize free radicals . This property could be beneficial in developing therapeutic agents aimed at oxidative stress-related diseases.

Case Study 1: Antiviral Evaluation

In a recent investigation, researchers synthesized a series of pyrimidine derivatives similar to 2-[(5,6-dimethylpyrimidin-4-yl)oxy]-2,3-dihydro-1H-inden-1-amine and evaluated their antiviral activity against HIV. The results indicated that modifications at the 5 and 6 positions of the pyrimidine ring significantly enhanced potency against resistant strains .

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial efficacy of compounds derived from dimethylpyrimidines. The results demonstrated that certain derivatives exhibited strong inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .

Mechanism of Action

The mechanism of action of 2-[(5,6-dimethylpyrimidin-4-yl)oxy]-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, depending on the biological context. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

Compound Substituents/Modifications Key References
(S)-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine Propargyl group at the amine; no pyrimidine substitution
5,6-Diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride Ethyl groups at 5- and 6-positions; hydrochloride salt
2-(4-Methoxybenzyl)-2,3-dihydro-1H-inden-1-amine hydrochloride Methoxybenzyl group at the inden amine; hydrochloride salt
(S)-N-(2-((R)-9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)ethyl)-2,3-dihydro-1H-inden-1-amine Spirocyclic pyridinyl-ether substituent; chiral ethyl linkage
N-(2,6-dimethylpyrimidin-4-yl)-4-{[(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)methyl]amino}benzene-1-sulfonamide 2,6-Dimethylpyrimidine linked via sulfonamide; inden-dione moiety

Structural Insights :

  • Pyrimidine Substitution: The 5,6-dimethylpyrimidin-4-yloxy group in the target compound distinguishes it from analogues with simpler pyrimidine substitutions (e.g., 2,6-dimethyl in ).
  • Amine Functionalization : Unlike propargyl- or benzyl-protected amines (e.g., ), the free amine in the target compound may offer higher reactivity for downstream derivatization.
Physicochemical Properties
  • Solubility : Hydrochloride salts (e.g., ) improve aqueous solubility compared to free bases. The target compound’s free amine may require salt formation for optimal bioavailability.
  • Stability : TBS-protected analogues () demonstrate enhanced stability under acidic conditions, whereas the target compound’s unprotected amine may necessitate careful handling to prevent oxidation.

Biological Activity

The compound 2-[(5,6-dimethylpyrimidin-4-yl)oxy]-2,3-dihydro-1H-inden-1-amine is a member of the indene and pyrimidine classes of organic compounds. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications. The compound's structure suggests interactions with various biological targets, particularly in the context of receptor modulation and enzyme inhibition.

Chemical Structure

The molecular formula of the compound is C15H17N3OC_{15}H_{17}N_{3}O, with a molecular weight of approximately 255.321 g/mol. The structural features include a pyrimidine ring substituted with a dimethyl group and an indene moiety, which may contribute to its biological activity.

The primary biological targets for 2-[(5,6-dimethylpyrimidin-4-yl)oxy]-2,3-dihydro-1H-inden-1-amine are the orexin receptors (OX1 and OX2). The compound acts as an antagonist to these receptors, which are crucial in regulating the sleep/wake cycle and appetite control. By inhibiting these receptors, the compound may influence sleep patterns and metabolic processes.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of this compound. For instance, it has shown effectiveness against various cancer cell lines, including colorectal and cervical cancers. In vitro assays demonstrated that modifications to the compound can enhance its antiproliferative effects by acting as a topoisomerase IIα inhibitor. This mechanism involves DNA intercalation, leading to the disruption of cancer cell proliferation .

Case Studies

StudyFindings
Anticancer Activity The compound demonstrated significant inhibition of cell proliferation in colorectal cancer cell lines with an IC50 value in the micromolar range .
Mechanism Exploration Molecular docking studies revealed that the compound binds effectively to topoisomerase IIα, suggesting a mechanism involving DNA intercalation .
Potential Antiviral Effects Similar pyrimidine derivatives were noted for their antiviral properties against HIV; further research on this compound may reveal comparable effects .

Pharmacokinetics

The pharmacokinetic profile of 2-[(5,6-dimethylpyrimidin-4-yl)oxy]-2,3-dihydro-1H-inden-1-amine remains to be fully elucidated. However, similar compounds have been reported to be orally bioavailable and exhibit favorable absorption characteristics. Understanding its pharmacokinetics is essential for assessing its viability as a therapeutic agent.

Q & A

Q. What are the recommended synthetic routes for 2-[(5,6-dimethylpyrimidin-4-yl)oxy]-2,3-dihydro-1H-inden-1-amine, and how can reaction conditions be optimized?

  • Methodological Answer : Begin with a nucleophilic substitution reaction between 4-chloro-5,6-dimethylpyrimidine and 2-hydroxy-2,3-dihydro-1H-inden-1-amine under basic conditions (e.g., K₂CO₃ in DMF). Monitor reaction progress via TLC or HPLC. Optimize temperature (80–100°C) and solvent polarity to enhance yield. Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using NMR and mass spectrometry. For scalability, consider flow chemistry to improve reproducibility .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

  • Methodological Answer : Use single-crystal X-ray diffraction to resolve the 3D conformation of the pyrimidine and indenamine moieties, particularly to confirm stereochemistry at the oxygen bridge . Complement this with 1^1H/13^{13}C NMR to verify substituent positions (e.g., dimethyl groups on pyrimidine) and 2D NMR (COSY, NOESY) to assess spatial interactions. High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .

Q. How can researchers screen this compound for preliminary biological activity?

  • Methodological Answer : Employ enzyme inhibition assays (e.g., acetylcholinesterase or lipoxygenase) to evaluate its potential as a therapeutic agent. Use a microplate reader to measure IC₅₀ values at varying concentrations (1–100 µM). Pair this with molecular docking (AutoDock Vina) to predict binding affinities to target enzymes. Validate results with kinetic studies (Lineweaver-Burk plots) to determine inhibition mechanisms .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with improved target specificity?

  • Methodological Answer : Apply density functional theory (DFT) to calculate electrostatic potential surfaces and identify reactive sites for derivatization (e.g., adding electron-withdrawing groups to the pyrimidine ring). Use molecular dynamics (MD) simulations (AMBER/CHARMM) to assess stability in biological membranes. Combine with AI-driven platforms (e.g., AlphaFold) to predict off-target interactions and prioritize derivatives with high selectivity .

Q. What experimental strategies resolve contradictions between computational predictions and observed biological activity?

  • Methodological Answer : If in vitro activity deviates from docking results, perform crystallographic studies of the compound bound to the target protein to identify unmodeled interactions (e.g., water-mediated hydrogen bonds). Use isothermal titration calorimetry (ITC) to measure binding thermodynamics and compare with computational ΔG values. Adjust force fields in MD simulations to account for solvent effects or protein flexibility .

Q. How should researchers design long-term environmental impact studies for this compound?

  • Methodological Answer : Follow a tiered approach:
  • Tier 1 : Determine physicochemical properties (logP, pKa) via shake-flask experiments and predictive software (EPI Suite).
  • Tier 2 : Assess biodegradation (OECD 301F test) and bioaccumulation potential in model organisms (e.g., Daphnia magna).
  • Tier 3 : Conduct microcosm studies to evaluate ecosystem-level effects, including metabolite toxicity. Use LC-MS/MS to track compound persistence in soil/water matrices .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.